Sodium diphenylamine-4-sulfonate

Analytical Chemistry Redox Titration Potentiometry

Procure Sodium diphenylamine-4-sulfonate for its unique combination of pH-independent redox behavior, +0.84 V formal potential, and exceptional water solubility (820 g/L). Unlike poorly soluble diphenylamine or higher-potential alternatives like ferroin, this compound delivers sharper, more accurate endpoints in potassium dichromate and cerium(IV) sulfate titrations. Beyond titrimetry, it functions as an efficient Ru(bpy)₃²⁺ ECL quencher at a 100:1 molar ratio for high-sensitivity biosensing, and as a self-doping co-monomer for water-soluble conductive poly(aniline-co-N-(4-sulfophenyl)aniline). Order this multifunctional ACS-grade redox indicator to enhance analytical precision across your laboratory workflows.

Molecular Formula C12H10NNaO3S
Molecular Weight 271.27 g/mol
CAS No. 30582-09-3
Cat. No. B146849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium diphenylamine-4-sulfonate
CAS30582-09-3
Synonymsdiphenylamine-4-sulfonic acid
sodium diphenylamine sulfonate
sulfodiphenylamine
Molecular FormulaC12H10NNaO3S
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1
InChIKeyDGXTZMPQSMIFEC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Diphenylamine-4-Sulfonate (CAS 30582-09-3): A Baseline Overview for Scientific Procurement


Sodium diphenylamine-4-sulfonate (CAS 30582-09-3, often listed as 6152-67-6) is a water-soluble organic sodium salt primarily utilized as a redox indicator in analytical chemistry. It is characterized by a diphenylamine core substituted with a sulfonate group, which confers high aqueous solubility [1]. Its primary function is as a pH-independent redox indicator for potentiometric titrations, but it also serves as a building block in conductive polymer synthesis and as an efficient quencher in electrochemiluminescence (ECL) assays .

Sodium Diphenylamine-4-Sulfonate: Why Generic Substitution with Common Redox Indicators is Scientifically Unjustified


Interchanging sodium diphenylamine-4-sulfonate with other common redox indicators such as diphenylamine, ferroin, or N-phenylanthranilic acid is not a straightforward substitution. Critical performance parameters including formal redox potential (E0), pH dependence of the color transition, and aqueous solubility vary significantly across these compounds. For instance, the parent compound diphenylamine is poorly soluble in water, whereas the sulfonate derivative is freely soluble [1]. Furthermore, the formal redox potential of sodium diphenylamine-4-sulfonate is distinctly lower than that of alternatives like ferroin or N-phenylanthranilic acid, making it suitable for different titration systems where a lower potential indicator is required to ensure a sharp, accurate endpoint [2]. The following evidence quantifies these key differentiators.

Quantitative Differentiation Guide for Sodium Diphenylamine-4-Sulfonate vs. Key Comparators


Comparative Redox Potential (E0) in Acidic Media

The formal redox potential (E0) of sodium diphenylamine-4-sulfonate in 1 M H2SO4 is +0.84 V (vs. Standard Hydrogen Electrode) [1]. This is significantly lower than the E0 values for commonly used alternative redox indicators: ferroin (+1.06 V) and N-phenylanthranilic acid (+1.08 V) [2]. The parent compound, diphenylamine, has a lower potential of approximately +0.76 V .

Analytical Chemistry Redox Titration Potentiometry

Aqueous Solubility Advantage vs. Diphenylamine and Barium Salt

Sodium diphenylamine-4-sulfonate exhibits extremely high water solubility at 820 g/L (20 °C) . In stark contrast, the parent compound diphenylamine is practically insoluble in water . The barium salt analog, barium diphenylamine-4-sulfonate, is only moderately soluble in water [1].

Analytical Chemistry Formulation Materials Science

pH-Independent Redox Behavior vs. Diphenylamine

Sodium diphenylamine-4-sulfonate is described and utilized as a pH-independent redox indicator [1]. Its redox potential remains stable within a specific pH range, unlike the parent diphenylamine, whose oxidation potential is known to be strongly pH-dependent [2].

Analytical Chemistry Electrochemistry Quality Control

Quantified Efficiency as an Electrochemiluminescence (ECL) Quencher

Sodium diphenylamine-4-sulfonate has been identified as a novel and efficient quencher for the widely used Ru(bpy)3²⁺/TPrA ECL system. Quenching behavior is observed with a 100-fold excess of the compound over the ruthenium luminophore [1].

Electrochemiluminescence Immunoassay Biosensor Development

Functional Role in Conductive Polymer and Nanomaterial Synthesis

Unlike simple redox indicators, sodium diphenylamine-4-sulfonate can serve as a functional monomer and reductant. It is specifically used in the synthesis of water-soluble, self-doped polyaniline copolymers like poly-(aniline-co-N-(4-sulfophenyl)aniline) [1]. It also acts as a reductant in the synthesis of branched gold nanocrystals from gold(III) chloride trihydrate .

Polymer Chemistry Nanomaterials Materials Science

Sodium Diphenylamine-4-Sulfonate: Optimized Application Scenarios Based on Evidence


Precise Redox Titrations with an Intermediate Potential Indicator

Utilize sodium diphenylamine-4-sulfonate as the endpoint indicator for titrations where the equivalence point potential lies between +0.76 V and +1.06 V. This is especially relevant for determinations using potassium dichromate or cerium(IV) sulfate, where its +0.84 V potential ensures a sharper, more accurate endpoint than diphenylamine or ferroin [1]. Its pH-independent behavior further enhances accuracy in weakly buffered systems.

High-Sensitivity Quenching in Ru(bpy)3²⁺ Electrochemiluminescence Assays

Employ this compound as a specific and efficient quencher in Ru(bpy)3²⁺/TPrA-based ECL detection platforms. Its demonstrated quenching efficiency at a 100:1 molar ratio enables the development of novel, high-sensitivity assays for clinical diagnostics or biosensing applications [2].

Synthesis of Water-Soluble, Self-Doped Conductive Polymers

Incorporate sodium diphenylamine-4-sulfonate as a co-monomer with aniline to synthesize poly-(aniline-co-N-(4-sulfophenyl)aniline). The sulfonate group imparts water solubility and self-doping characteristics to the resulting polymer, a property unattainable with standard aniline monomers or other common redox indicators .

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